

Sumilizer GP Technical Support Center: Enhancing Long-Term Heat Aging Performance

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing **Sumilizer GP** to enhance the long-term heat aging performance of polymeric materials.

Frequently Asked Questions (FAQs)

Q1: What is Sumilizer GP and what is its primary function?

A1: **Sumilizer GP** is a high-performance, hybrid-type antioxidant developed by Sumitomo Chemical.[1] Its unique molecular structure incorporates both a hindered phenolic moiety and a phosphite moiety, allowing it to function as both a primary and a secondary antioxidant.[2] This dual functionality provides excellent stabilization to polymers during high-temperature processing and enhances their long-term heat aging resistance.[1][2]

Q2: How does **Sumilizer GP** protect polymers from heat-induced degradation?

A2: **Sumilizer GP** employs a two-pronged approach to inhibit thermal degradation. The phenolic component acts as a primary antioxidant by scavenging and neutralizing free radicals, which are highly reactive species that can initiate and propagate polymer chain degradation. The phosphite component functions as a secondary antioxidant by decomposing hydroperoxides, which are unstable byproducts of oxidation that can break down and generate more free radicals. This synergistic mechanism effectively interrupts the auto-oxidation cycle of polymers.



Q3: In which polymers is **Sumilizer GP** typically used and at what concentrations?

A3: **Sumilizer GP** is compatible with a range of polymers, including but not limited to Polypropylene (PP), Polystyrene (PS), Polycarbonate (PC), Polyamide (PA), and Linear Low-Density Polyethylene (L-LDPE).[1] Recommended dosage levels typically range from 500 to 2000 ppm, depending on the polymer type, processing conditions, and desired level of long-term thermal stability. For instance, in L-LDPE, a dosage of 500-2000 ppm is recommended, while for BOPP (Biaxially Oriented Polypropylene), the suggested range is 500-1500 ppm.[1]

Q4: What are the key advantages of using **Sumilizer GP** over conventional antioxidant systems?

A4: Sumilizer GP offers several advantages, including:

- Excellent process stabilization, particularly at elevated temperatures.[1][3]
- Reduced loading levels are needed to achieve desired performance, which can be costeffective.[4]
- Prevention of "Fish-Eye" gels in films.[1][3]
- High compatibility with a variety of resins.[1][3]
- Good resistance to hydrolysis.[1][3]
- Excellent resistance to discoloration caused by nitrogen oxides (NOx) gas.[1][3]

Troubleshooting Guide

Issue 1: Sub-optimal long-term heat aging performance despite using the recommended dosage of **Sumilizer GP**.

- Possible Cause: Inadequate dispersion of Sumilizer GP within the polymer matrix.
 - Troubleshooting Steps:
 - Ensure your compounding process (e.g., twin-screw extrusion) is optimized for distributive and dispersive mixing.



- Verify that the processing temperature is sufficient to fully melt and homogenize the polymer and additive.
- Consider using a masterbatch form of Sumilizer GP for improved and more consistent dispersion.
- Possible Cause: Interaction with other additives in the formulation.
 - Troubleshooting Steps:
 - Review all components of your formulation. Some fillers or other stabilizers might have antagonistic effects.
 - Conduct a systematic study by preparing formulations with and without other additives to isolate the interaction.
 - Consult with the suppliers of other additives for compatibility information.
- Possible Cause: The chosen dosage is not optimal for the specific grade of the polymer or the severity of the heat aging conditions.
 - Troubleshooting Steps:
 - Perform a dosage optimization study, evaluating a range of Sumilizer GP concentrations (e.g., 500, 1000, 1500, 2000 ppm).
 - Analyze key performance indicators such as melt flow rate (MFR), yellowness index (YI), and retention of mechanical properties after aging at different time intervals.

Issue 2: Discoloration (e.g., yellowing) of the polymer after heat aging.

- Possible Cause: The base resin has poor inherent thermal stability.
 - Troubleshooting Steps:
 - Evaluate a control sample of the neat resin (without any additives) under the same heataging conditions to establish a baseline for discoloration.



- If the base resin shows significant discoloration, consider using a more thermally stable grade of the polymer.
- Possible Cause: Exposure to environmental factors other than heat, such as UV light or chemical fumes.
 - Troubleshooting Steps:
 - Ensure that the heat aging is performed in a controlled environment, shielded from UV light and reactive gases unless they are part of the experimental design.
 - Sumilizer GP has good resistance to NOx gas discoloration, but other factors could be at play.[1][3]

Issue 3: Changes in melt flow rate (MFR) beyond acceptable limits after heat aging.

- Possible Cause: Significant chain scission or cross-linking of the polymer.
 - Troubleshooting Steps:
 - An increase in MFR typically indicates chain scission, while a decrease suggests crosslinking.
 - Adjusting the concentration of Sumilizer GP can help to mitigate these changes. An
 increased level of Sumilizer GP can more effectively control molecular breakage.[4]
 - Evaluate the MFR at different stages of the heat aging process to understand the kinetics of degradation.

Quantitative Data on Performance

The following table provides an illustrative example of the expected performance of Polypropylene (PP) stabilized with varying levels of **Sumilizer GP** after long-term heat aging at 150°C. Actual results may vary based on the specific grade of PP, processing conditions, and exact testing protocols.



Sumilizer GP Concentration (ppm)	Aging Time at 150°C (hours)	Melt Flow Rate (g/10 min)	Yellowness Index (YI)	Tensile Strength Retention (%)
0 (Control)	0	5.0	2.5	100
0 (Control)	200	25.0	30.0	40
500	0	5.1	2.6	100
500	200	12.5	15.0	85
1000	0	5.0	2.5	100
1000	200	8.0	8.0	95
1500	0	5.0	2.4	100
1500	200	6.5	5.0	98

Experimental Protocols

Key Experiment: Evaluation of Long-Term Heat Aging Performance of Polymers Stabilized with **Sumilizer GP**

This protocol is based on the principles outlined in ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load.

- 1. Materials and Equipment:
- Polymer resin (e.g., Polypropylene)
- Sumilizer GP
- Compounding equipment (e.g., twin-screw extruder)
- Injection molding machine or compression press for specimen preparation
- Forced-air convection oven with precise temperature control



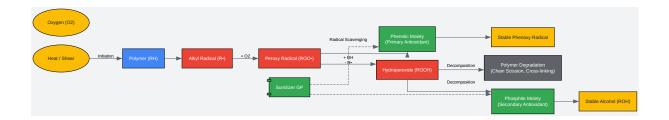
- Testing equipment for relevant properties (e.g., MFR tester, colorimeter, universal testing machine)
- Calipers for dimensional measurements
- Personal protective equipment (gloves, safety glasses)
- 2. Procedure:
- Step 1: Compounding
 - Dry the polymer resin according to the manufacturer's recommendations.
 - Prepare different formulations by dry blending the polymer with varying concentrations of Sumilizer GP (e.g., 0, 500, 1000, 1500 ppm).
 - Melt compound each formulation using a twin-screw extruder with an optimized temperature profile and screw design to ensure thorough mixing.
 - Pelletize the extrudate for each formulation.
- Step 2: Specimen Preparation
 - Dry the compounded pellets.
 - Prepare test specimens of the required dimensions for each property to be evaluated (e.g., tensile bars, color plaques) using injection molding or compression molding.
 - Condition the specimens at standard laboratory conditions (e.g., 23°C and 50% relative humidity) for at least 40 hours.
- Step 3: Initial Property Measurement (Time = 0)
 - For each formulation, measure and record the initial properties of the un-aged specimens.
 This includes melt flow rate, yellowness index, tensile strength, elongation at break, etc.
- Step 4: Heat Aging



- Place the specimens in a forced-air convection oven preheated to the desired aging temperature (e.g., 150°C).
- Ensure adequate spacing between specimens to allow for uniform air circulation.
- Age the specimens for predetermined time intervals (e.g., 50, 100, 200, 500 hours).
- Step 5: Post-Aging Property Measurement
 - At each time interval, remove a set of specimens from the oven.
 - Allow the specimens to cool to room temperature and then re-condition them under standard laboratory conditions for at least 40 hours.
 - Measure and record the properties of the aged specimens.
- 3. Data Analysis:
- For each formulation, plot the change in each property as a function of aging time.
- Compare the performance of the different Sumilizer GP concentrations against the unstabilized control.
- Determine the concentration of Sumilizer GP that provides the optimal balance of performance and cost for your application.

Visualizations

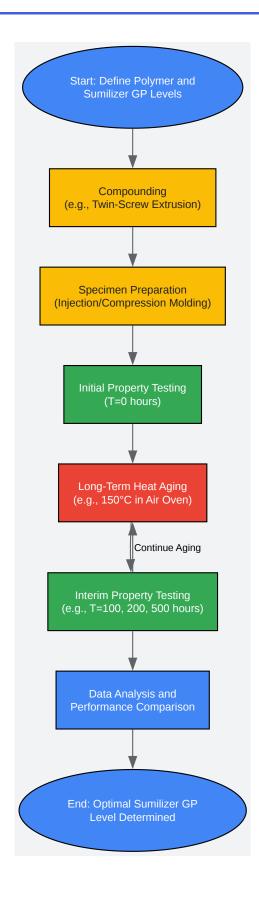




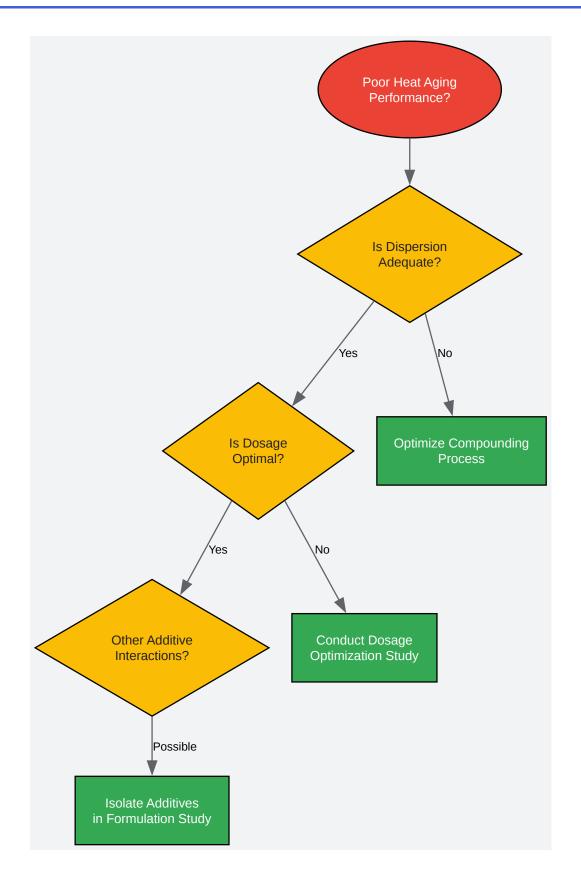
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Caption: Antioxidant mechanism of **Sumilizer GP**.









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